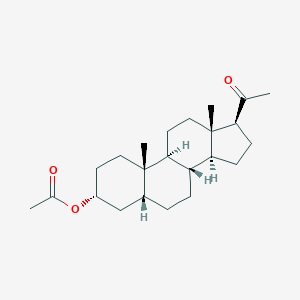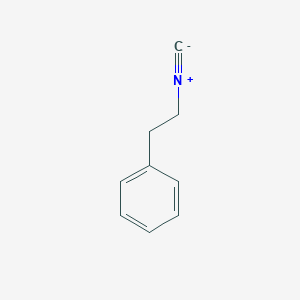![molecular formula C14H18N2O7 B048345 4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid CAS No. 111534-70-4](/img/structure/B48345.png)
4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is commonly referred to as DHED, and it has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
DHED acts as a selective estrogen receptor modulator, which means it selectively targets the estrogen receptors in the brain and exhibits estrogen-like effects. This mechanism of action is responsible for its neuroprotective properties and its potential applications in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
DHED has been found to exhibit various biochemical and physiological effects, including the promotion of neurogenesis and the enhancement of synaptic plasticity. It has also been found to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
DHED has several advantages for lab experiments, including its high purity and stability. However, its high cost and limited availability may limit its use in some experiments.
未来方向
There are several future directions for the research and development of DHED. One potential area of research is the optimization of its synthesis method to improve yield and reduce cost. Another area of research is the investigation of its potential applications in other fields, such as agriculture and industry. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in the treatment of neurodegenerative diseases.
合成方法
The synthesis of DHED involves the reaction of 4-aminobutyl-1-carboxylic acid with ethyl acrylate in the presence of a base catalyst. The resulting compound is then subjected to a series of chemical reactions, including hydrogenation and cyclization, to yield the final product. This synthesis method has been optimized to yield high purity DHED with good yield.
科学研究应用
DHED has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit neuroprotective properties and has the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
111534-70-4 |
|---|---|
产品名称 |
4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid |
分子式 |
C14H18N2O7 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
(4Z)-4-[2-(1-carboxy-4-hydroxybutyl)iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C14H18N2O7/c17-5-1-2-9(12(18)19)15-4-3-8-6-10(13(20)21)16-11(7-8)14(22)23/h3-4,6,9,11,16-17H,1-2,5,7H2,(H,18,19)(H,20,21)(H,22,23)/b8-3+,15-4? |
InChI 键 |
QOCJNRPNBHJDDW-UHFFFAOYSA-N |
手性 SMILES |
C1C(N=C(C=C1C=CNC(CCCO)C(=O)O)C(=O)O)C(=O)O |
SMILES |
C1C(NC(=CC1=CC=NC(CCCO)C(=O)O)C(=O)O)C(=O)O |
规范 SMILES |
C1C(N=C(C=C1C=CNC(CCCO)C(=O)O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



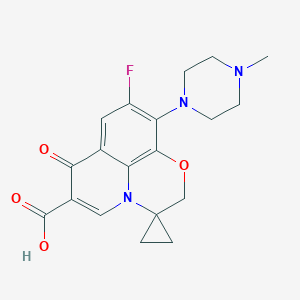

![({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B48267.png)

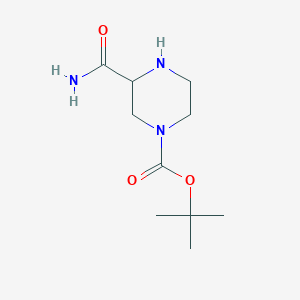

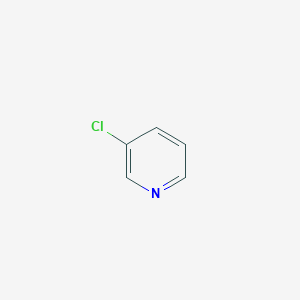
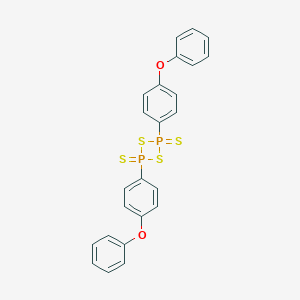
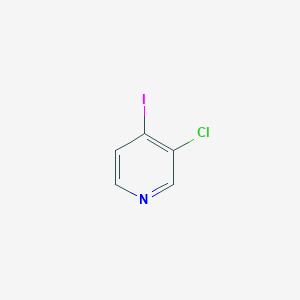
![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)

